molecular formula C5H13NO B2610376 3-Aminopentan-1-ol CAS No. 89282-69-9

3-Aminopentan-1-ol

Cat. No.: B2610376
CAS No.: 89282-69-9
M. Wt: 103.165
InChI Key: GMQNGMZJGKHTIA-UHFFFAOYSA-N
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Description

Overview of Amino Alcohol Scaffolds in Organic Chemistry

Amino alcohols are a fundamental class of organic compounds characterized by the presence of both an amine (-NH₂, -NHR, or -NR₂) and a hydroxyl (-OH) functional group attached to an alkane backbone. wikipedia.org This bifunctionality makes them exceptionally versatile building blocks, or scaffolds, in organic synthesis and medicinal chemistry. um.edu.mysciforum.net The specific arrangement of the amino and hydroxyl groups, such as 1,2-, 1,3-, or 1,4-amino alcohols, dictates their chemical properties and applications. um.edu.my

These scaffolds are integral to a vast array of biologically active molecules, including natural products, pharmaceuticals, and peptides. wikipedia.orgrsc.org For instance, the crucial HIV protease inhibitors Ritonavir and Lopinavir contain a γ-amino alcohol (1,3-amino alcohol) structure. nih.gov Furthermore, many natural products feature chiral 1,3-amino alcohol motifs. unimi.it Beyond their presence in therapeutic agents, amino alcohols are indispensable in the field of asymmetric synthesis. conicet.gov.ar Enantiomerically pure amino alcohols serve as powerful chiral auxiliaries, chiral ligands, and organocatalysts, facilitating the synthesis of specific stereoisomers of target molecules. rsc.orgresearchgate.netdiva-portal.orgsciengine.com Their ability to chelate to metals and create a defined chiral environment is leveraged in numerous catalytic asymmetric reactions, including the addition of organometallic reagents to aldehydes and ketones. conicet.gov.artcichemicals.comeurekaselect.com

The synthesis of amino alcohols is a significant focus in organic chemistry. Common methods include the ring-opening of epoxides with amines to form 1,2-amino alcohols, and various strategies like aldol-type condensations and the ring-opening of azocyclic compounds to produce 1,3-amino alcohols. um.edu.mysioc-journal.cn The development of catalytic asymmetric methods, such as the Sharpless asymmetric aminohydroxylation, provides direct routes to enantiopure amino alcohols, which are vital for creating complex, stereochemically-defined molecules. unimi.itdiva-portal.org

Historical Context of Aminopentanol Discovery and Initial Syntheses

While a definitive timeline for the discovery of the general class of aminopentanols is not clearly documented in singular sources, the exploration of amino alcohols as a compound class began with the development of fundamental organic synthesis in the 19th and early 20th centuries. The synthesis of 1,2-amino alcohols through the reaction of epoxides with amines is a long-established and convenient method. um.edu.my Early research into the catalytic hydrogenation of various nitrogen- and oxygen-containing functional groups also provided pathways to amino alcohols.

One of the earliest specific documented syntheses of a positional isomer, 5-amino-1-pentanol (B144490), was reported in 1934. This synthesis involved the catalytic hydrogenation of piperidone-2 over a copper chromite catalyst at high temperatures (250 °C) and pressures (100-200 atm). A more accessible laboratory-scale synthesis was later achieved through the reduction of ethyl 5-aminopentanoate using lithium aluminum hydride.

The development of more sophisticated synthetic methods throughout the 20th century, particularly those involving organometallic reagents and asymmetric catalysis, has greatly expanded the ability to selectively synthesize specific isomers and stereoisomers of aminopentanols, including 3-aminopentan-1-ol.

Structural Characteristics and Positional Isomerism of Aminopentanols

The molecular formula for aminopentanol is C₅H₁₃NO. These compounds consist of a five-carbon pentane (B18724) skeleton to which one amino group (-NH₂) and one hydroxyl group (-OH) are attached. The specific locations of these two functional groups on the carbon chain give rise to a number of structural (positional) isomers.

This compound, as its name implies, has the hydroxyl group on the first carbon (C1) and the amino group on the third carbon (C3) of the pentane chain. A key structural feature of this compound is the presence of a chiral center at the C3 carbon—the carbon atom bonded to the amino group, a hydrogen atom, an ethyl group (-CH₂CH₃), and a -CH₂CH₂OH group. Because this carbon has four different substituents, the molecule is chiral and can exist as two distinct enantiomers: (R)-3-aminopentan-1-ol and (S)-3-aminopentan-1-ol. This chirality is crucial, as different enantiomers can exhibit different biological activities and serve as distinct chiral synthons in asymmetric synthesis.

The aminopentanols represent a diverse set of isomers. Besides this compound, numerous other positional isomers exist, each with unique properties. Some examples include:

5-Amino-1-pentanol

1-Amino-2-pentanol

2-Amino-1-pentanol

5-Amino-2-pentanol

3-Amino-3-methyl-1-butanol (an isomer by skeletal arrangement)

The table below illustrates the structural differences among a few key positional isomers of aminopentanol.

Isomer NameChemical StructureCarbon Position of -OHCarbon Position of -NH₂Chirality
This compound CH₃CH₂CH(NH₂)CH₂CH₂OHC1C3Chiral at C3
5-Amino-1-pentanol H₂N(CH₂)₅OHC1C5Achiral
1-Amino-2-pentanol CH₃CH₂CH₂CH(OH)CH₂NH₂C2C1Chiral at C2
2-Amino-3-pentanol CH₃CH₂CH(NH₂)CH(OH)CH₃C3C2Chiral at C2 & C3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-5(6)3-4-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQNGMZJGKHTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89282-69-9
Record name 3-aminopentan-1-ol
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Synthetic Methodologies for 3 Aminopentan 1 Ol and Its Derivatives

Conventional Synthetic Routes

Conventional approaches to synthesizing 3-aminopentan-1-ol typically involve the formation of the carbon skeleton followed by the introduction and modification of the necessary functional groups. These routes are often robust and applicable to a range of similar structures.

A primary strategy for the synthesis of amino alcohols involves the reduction of a corresponding aminoketone or aminoaldehyde. In the context of this compound, this would involve the reduction of the carbonyl group of a precursor like 3-amino-1-oxopentane (3-aminopentanal) or 1-hydroxy-pentan-3-one after amination. The reduction of the carbonyl is a critical step that can be achieved through several methods, including catalytic hydrogenation and the use of chemical hydride reagents.

Catalytic hydrogenation is a widely used industrial process for the reduction of ketones and aldehydes. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of an aminoketone, catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni) are commonly employed. pharmaguideline.com The reaction proceeds by the addition of hydrogen atoms across the carbon-oxygen double bond.

While direct hydrogenation of a simple aminoketone can be effective, the development of more sophisticated catalysts has allowed for high degrees of stereoselectivity in similar systems. For instance, ruthenium-based catalysts have been successfully used in the asymmetric hydrogenation of β-aminoketones to yield chiral γ-amino alcohols. researchgate.net Rhodium-based catalysts, particularly when modified with metal oxides like MoOx on a silica (B1680970) support, have also demonstrated high efficacy in converting amino acids to amino alcohols with complete retention of their original stereochemistry. rsc.org

Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation of Aminoketones

Catalyst System Substrate Type Key Features
Ruthenium-based precatalysts β-Aminoketone Activated precatalysts used in 2-propanol under H₂ pressure (30 bar). researchgate.net
Rh-MoOx/SiO₂ Amino Acids Effective in water; MoOx enhances activity and selectivity. rsc.org

Chemical hydride reducing agents are a cornerstone of carbonyl reduction in laboratory settings. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reagents for this transformation. pharmaguideline.com

Sodium Borohydride (NaBH₄): This is a mild reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is highly selective for aldehydes and ketones, making it suitable for reducing an aminoketone precursor without affecting other potentially sensitive functional groups. pharmaguideline.com

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ can reduce aldehydes, ketones, esters, and amides. pharmaguideline.com Its high reactivity necessitates the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to protonate the resulting alkoxide intermediate. acs.org

The stereochemical outcome of hydride reductions can be influenced by the substrate's structure. For instance, the reduction of β-amino ketones can be directed to produce either syn or anti 1,3-amino alcohol diastereomers depending on the choice of reagent and the nature of the protecting group on the amine. nih.gov Reductions using samarium(II) iodide, for example, have shown that N-acyl protected β-amino ketones tend to yield syn products, while certain N-alkyl derivatives can lead to anti products. nih.gov

Reductive amination is a highly efficient one-pot method for forming amines from carbonyl compounds. jst.go.jp To synthesize this compound, this strategy could involve reacting a suitable keto-alcohol, such as 1-hydroxypentan-3-one, with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) chloride) in the presence of a reducing agent.

The process begins with the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), or catalytic hydrogenation.

A directed reductive amination of β-hydroxy ketones has been developed for the stereoselective preparation of 1,3-syn-amino alcohols. nih.govorganic-chemistry.org This procedure utilizes titanium(IV) isopropoxide (Ti(iOPr)₄) to chelate the intermediate imino alcohol, directing the hydride reduction to occur from a specific face, thus controlling the stereochemistry of the final product. nih.gov

The synthesis of this compound can also be approached through multi-step sequences starting from readily available precursors. Chiral vicinal amino alcohols are often synthesized via multi-step chemical, chemo-enzymatic, and enzymatic reaction strategies. researchgate.net Such routes rely on the iterative manipulation of functional groups to build the target molecule. researchgate.net

One plausible, though not explicitly documented, route could begin with a Michael addition reaction. For example, the conjugate addition of a nitroalkane like 1-nitropropane (B105015) to an α,β-unsaturated aldehyde such as acrolein would form a γ-nitro aldehyde. Subsequent reduction of the aldehyde group to a primary alcohol using a selective reducing agent like NaBH₄, followed by the reduction of the nitro group to an amine (e.g., using catalytic hydrogenation with Pd/C or Raney Nickel), would yield the final this compound. Each step in this sequence is a well-established transformation in organic synthesis.

Reduction of Aminoketones and Aminoaldehydes

Stereoselective Synthesis of Chiral Aminopentanols

Since the carbon at the 3-position in this compound is a stereocenter, the molecule can exist as two enantiomers: (R)-3-aminopentan-1-ol and (S)-3-aminopentan-1-ol. The synthesis of enantiomerically pure amino alcohols is of significant interest, particularly for pharmaceutical applications. diva-portal.org

Strategies for asymmetric synthesis can be broadly categorized into several approaches:

Chiral Pool Synthesis: This involves starting with an enantiomerically pure precursor, such as an amino acid, and converting it into the target molecule while retaining the original stereocenter. diva-portal.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a subsequent reaction, after which the auxiliary is removed. diva-portal.org

Asymmetric Catalysis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. This has been successfully applied to the synthesis of chiral amino alcohols through methods like asymmetric hydrogenation of aminoketones or copper-catalyzed asymmetric propargylic substitution followed by further transformations. researchgate.netnih.gov

Enzymatic and Bio-catalytic Methods: Enzymes can offer unparalleled stereoselectivity. Engineered amine dehydrogenases (AmDHs) have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity. frontiersin.org Another approach is the enzymatic resolution of a racemic mixture of the amino alcohol or a derivative, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two.

Recent advances have focused on developing novel catalytic systems for the direct and efficient synthesis of chiral γ-amino alcohols. nih.govacs.orgorganic-chemistry.org For instance, a Nickel-catalyzed asymmetric reductive coupling of 2-aza-butadiene with aldehydes has been shown to produce chiral γ-secondary amino alcohols with good enantioselectivity. organic-chemistry.org Furthermore, radical-based methods, such as enantioselective C-H amination, are emerging as powerful tools to create chiral β-amino alcohols from simple alcohol precursors. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3-amino-1-oxopentane (3-aminopentanal)
1-hydroxy-pentan-3-one
Sodium Borohydride (NaBH₄)
Lithium Aluminum Hydride (LiAlH₄)
Palladium on carbon (Pd/C)
Titanium(IV) isopropoxide (Ti(iOPr)₄)
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (Na(OAc)₃BH)
1-nitropropane
Acrolein

Asymmetric Catalysis in Aminopentanol Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds like this compound. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct asymmetric catalytic methods for this compound are not extensively detailed in the provided research, the principles can be applied from the synthesis of related structures like chiral γ-amino ketones.

The development of novel cinchona alkaloid-derived phase-transfer catalysts has enabled the highly diastereoselective and enantioselective C-C bond-forming umpolung reaction of imines and enones. nih.gov This methodology allows for the synthesis of highly enantiomerically enriched chiral γ-amino ketones, which are precursors to chiral amino alcohols. nih.gov For the synthesis of this compound, a similar strategy could be envisioned, starting from a suitable imine and an enone.

The asymmetric reduction of ketones is another key strategy. Reagents prepared from borane (B79455) and chiral amino alcohols, such as (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol, have demonstrated high enantioselectivities (around 90% e.e.) in the reduction of various ketones. rsc.org This method could be applied to a corresponding aminoketone to furnish chiral this compound.

Table 1: Asymmetric Catalysis Approaches for Chiral Amino Alcohol Precursors

Catalytic System Reaction Type Substrates Relevance to this compound
Cinchona alkaloid-derived phase-transfer catalyst Umpolung reaction Imines and enones Synthesis of chiral γ-amino ketone precursors. nih.gov

Enzymatic Resolution and Biocatalytic Pathways

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure amino alcohols. These biocatalytic approaches can involve either the resolution of a racemic mixture or a direct asymmetric synthesis.

Enzymatic Resolution: Kinetic resolution using enzymes like lipases is a common strategy. For instance, the enzymatic resolution of racemic amino acid esters via hydrolysis has been achieved using proteases and lipases. nih.gov A similar approach could be applied to an ester derivative of this compound, where one enantiomer is selectively hydrolyzed, allowing for the separation of the two enantiomers. The kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has been optimized using Candida rugosa lipases, achieving high enantiomeric purity. mdpi.com

Biocatalytic Synthesis: Transaminase enzymes are particularly useful for the asymmetric synthesis of chiral amines. A process for preparing enantiomerically pure (R)-3-aminobutan-1-ol involves treating 4-hydroxybutan-2-one with a transaminase enzyme. google.com This biocatalytic transamination converts a keto group into an amino group with high stereoselectivity. google.com A similar pathway could be envisioned for this compound starting from 1-hydroxypentan-3-one.

Furthermore, a two-enzyme cascade involving a transketolase and a ω-transaminase has been used to produce chiral aminodiols from achiral substrates. researchgate.net This highlights the potential for multi-enzyme systems in the synthesis of complex amino alcohols.

Table 2: Biocatalytic Strategies for Chiral Amino Alcohols

Enzyme Class Strategy Substrate Type Relevance to this compound
Lipases Kinetic Resolution Racemic esters Separation of enantiomers of a this compound derivative. nih.govmdpi.com
Transaminases Asymmetric Synthesis Keto alcohols Direct synthesis of enantiopure this compound from a keto precursor. google.com

Chiral Auxiliaries and Protecting Group Strategies

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. This strategy is widely used in asymmetric synthesis. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step.

Examples of chiral auxiliaries include oxazolidinones, which are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org Amino alcohols such as ephedrine (B3423809) and pseudoephedrine derivatives are also popular chiral auxiliaries for the asymmetric synthesis of optically active carboxylic acids and amino acids. nih.gov

Protecting Group Strategies: In the synthesis of multifunctional molecules like this compound, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. The amino and hydroxyl groups in this compound would likely require protection during certain synthetic transformations.

Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are widely used in peptide synthesis. iris-biotech.depeptide.com For hydroxyl groups, common protecting groups include benzyl (B1604629) (Bn) ethers, tert-butyl (tBu) ethers, and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). ug.edu.plcreative-peptides.com The choice of protecting groups depends on their stability to the reaction conditions and the ease of their removal. An orthogonal protecting group strategy, where each group can be removed selectively without affecting the others, is often employed in complex syntheses. iris-biotech.de

Table 3: Chiral Auxiliaries and Protecting Groups in Amino Alcohol Synthesis

Category Example Application
Chiral Auxiliaries Oxazolidinones Control of stereochemistry in alkylation and aldol reactions. wikipedia.org
Pseudoephedrine Asymmetric alkylation reactions. nih.gov
Protecting Groups (Amine) tert-Butyloxycarbonyl (Boc) Protection of the amino group. creative-peptides.com
9-Fluorenylmethoxycarbonyl (Fmoc) Protection of the amino group. iris-biotech.de
Protecting Groups (Hydroxyl) Benzyl (Bn) Protection of the hydroxyl group. ug.edu.pl

Diastereoselective and Enantioselective Approaches

The synthesis of a specific stereoisomer of this compound requires either a diastereoselective or an enantioselective approach.

Diastereoselective Synthesis: This approach involves the use of a chiral substrate or reagent to introduce a new stereocenter, where one diastereomer is formed in preference to the other. The use of chiral auxiliaries, as discussed previously, is a classic example of a diastereoselective approach. tcichemicals.com

Enantioselective Synthesis: This method involves the conversion of a prochiral substrate into a chiral product, where one enantiomer is formed in excess. Asymmetric catalysis is a prime example of an enantioselective approach. nih.gov An enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved using an alkylidene carbene 1,5-CH insertion reaction as a key step. researchgate.netnih.gov This demonstrates the power of enantioselective methods in creating specific stereoisomers.

For this compound, an enantioselective reduction of a suitable ketone precursor using a chiral catalyst would be a direct route to one of the enantiomers. rsc.org

Sustainable and Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com This includes the use of renewable feedstocks, environmentally benign reaction conditions, and the reduction of waste.

Synthesis from Biomass-Derived Feedstocks

The use of biomass as a renewable starting material is a key aspect of green chemistry. While the direct synthesis of this compound from biomass is not explicitly detailed, related compounds have been synthesized from biomass-derived feedstocks. For example, 5-amino-1-pentanol (B144490) has been efficiently synthesized from dihydropyran, which can be derived from biomass, using hydrotalcite-based Ni–Mg3AlOx catalysts. figshare.com

Lysine, an amino acid that can be produced by fermentation of renewable resources, can be hydrogenated to produce lysinol (2,6-diaminohexan-1-ol), a renewable alternative to petrochemical polyamines and aminoalcohols. rsc.org This demonstrates the potential for using amino acids as renewable feedstocks for the synthesis of amino alcohols.

Environmentally Benign Reaction Conditions

The use of environmentally friendly solvents, catalysts, and reaction conditions is central to green chemistry. unife.it This includes the use of water or other green solvents, minimizing the use of hazardous reagents, and employing catalytic methods to reduce waste. nih.gov

In the context of this compound synthesis, biocatalytic methods using enzymes in aqueous media are inherently green. google.com The use of recyclable catalysts in asymmetric synthesis also contributes to a more sustainable process. Furthermore, performing reactions under solvent-free conditions or in greener solvents like ethyl acetate (B1210297) can significantly reduce the environmental impact of a synthetic route. unibo.it The development of continuous flow processes can also enhance the safety and efficiency of chemical production. nih.gov

Table 4: Green Chemistry Principles in Amino Alcohol Synthesis

Green Chemistry Principle Application in Amino Alcohol Synthesis
Use of Renewable Feedstocks Synthesis from biomass-derived precursors like dihydropyran or amino acids. figshare.comrsc.org
Catalysis Use of biocatalysts (enzymes) or recyclable metal catalysts to improve efficiency and reduce waste. nih.govgoogle.com
Benign Solvents and Reaction Conditions Use of aqueous media for enzymatic reactions or greener organic solvents. unife.itunibo.it

Industrial Production Methodologies and Scalability

While specific industrial-scale manufacturing processes for this compound are not extensively detailed in publicly available literature, its production can be inferred from established industrial methodologies for structurally similar amino alcohols. The large-scale synthesis of these compounds prioritizes cost-effectiveness, efficiency, safety, and environmental sustainability. Key approaches considered for the industrial production of this compound and its derivatives would likely involve chemo-catalytic and biocatalytic strategies.

Chemo-catalytic Routes

Chemical catalysis offers robust and high-throughput methods for the synthesis of amino alcohols. The primary industrial considerations for these routes are catalyst cost, catalyst loading, reaction conditions (temperature and pressure), and selectivity.

Catalytic Hydrogenation of Amino Ketones: A prevalent industrial method for producing amino alcohols is the asymmetric hydrogenation of the corresponding α- or β-amino ketones. acs.orgnih.gov This method is highly effective for producing specific stereoisomers, which is often a critical requirement in the pharmaceutical industry. acs.org For this compound, this would involve the hydrogenation of 3-aminopentan-1-one. Catalysts are typically based on precious metals like ruthenium, rhodium, and iridium, complexed with chiral ligands. acs.orgresearchgate.net The scalability of this process hinges on achieving a high turnover number (TON) and turnover frequency (TOF) to minimize the amount of expensive catalyst required. acs.org While effective, the use of high-pressure hydrogen gas presents safety challenges that must be managed in an industrial setting. acs.org Asymmetric transfer hydrogenation, which uses safer hydrogen donors like formic acid, offers an alternative with reduced risk. acs.orgresearchgate.net

Catalytic Amination of Diols: A more recent and sustainable approach is the catalytic amination of diols. rsc.orgfigshare.com For this compound, a potential precursor would be pentane-1,3-diol. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination, with water as the primary byproduct, making it a highly atom-economical process. dntb.gov.ua A significant challenge on an industrial scale is achieving selective monoamination and preventing the formation of diamines or cyclic byproducts like piperidines. figshare.comresearchgate.net Recent research has focused on developing catalysts from earth-abundant metals like nickel and copper to improve the cost-effectiveness and sustainability of this method. figshare.comacs.org

Biocatalytic Routes

Biocatalysis has emerged as a powerful tool in industrial chemical synthesis due to its high selectivity, mild reaction conditions, and reduced environmental impact. rsc.orgnih.gov Enzymes are highly specific catalysts that can often produce the desired enantiomer of a chiral molecule with exceptional purity. frontiersin.org

Transaminase Cascades: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. ucl.ac.ukresearchgate.net In a potential biocatalytic route to this compound, a transaminase could be used to convert a hydroxy ketone precursor. Multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, are particularly attractive for industrial applications as they reduce the number of unit operations and minimize waste. researchgate.net

Engineered Dehydrogenases: Amine dehydrogenases (AmDHs) can be engineered for the asymmetric reductive amination of hydroxy ketones, using ammonia as the amine source. frontiersin.orgnih.gov This approach is highly desirable due to the low cost of ammonia and the high enantioselectivity that can be achieved. frontiersin.orgnih.gov The scalability of biocatalytic processes often involves using whole-cell systems, which avoids the need for costly enzyme purification. ucl.ac.uknih.gov However, challenges such as enzyme stability, cofactor regeneration, and substrate inhibition need to be addressed for large-scale implementation. nih.govnih.gov

Scalability Considerations

The transition from laboratory-scale synthesis to industrial production for a compound like this compound involves several key considerations:

  • Process Optimization: Reaction parameters such as temperature, pressure, catalyst loading, and reaction time must be optimized to maximize yield and throughput while ensuring safety and minimizing cost.
  • Downstream Processing: The purification of the final product is a critical and often costly part of the manufacturing process. The choice of synthesis route can significantly impact the complexity of purification. For instance, highly selective enzymatic reactions may result in a cleaner product stream, simplifying downstream processing.
  • Cost of Goods (COGs): The cost of raw materials, catalysts, solvents, and energy are major drivers of the final product cost. The use of expensive precious metal catalysts or costly enzyme cofactors can be a significant barrier to commercial viability unless catalyst recycling or efficient cofactor regeneration systems are in place. acs.orgnih.gov
  • Regulatory and Environmental Compliance: Industrial chemical processes are subject to strict environmental regulations. Processes that minimize waste, avoid the use of toxic reagents and solvents, and are energy-efficient are highly favored. Biocatalytic routes and green chemistry approaches like the amination of diols are particularly advantageous in this regard. rsc.org
  • The following table provides a comparative overview of the potential industrial production methodologies for this compound, based on established processes for analogous compounds.

    Methodology Precursor Example Key Reagents/Catalysts Advantages Scalability Challenges
    Asymmetric Hydrogenation 3-Aminopentan-1-one H₂, Ru/Rh/Ir-chiral ligand complexes High enantioselectivity, well-established technology Cost of precious metal catalysts, high-pressure operations, safety concerns
    Catalytic Amination of Diols Pentane-1,3-diol NH₃, H₂, Ni/Cu or Ru/Ir catalysts High atom economy, uses renewable feedstocks, water as byproduct Selectivity control (mono- vs. di-amination), catalyst stability
    Biocatalysis (e.g., AmDH) 1-Hydroxypentan-3-one Engineered Amine Dehydrogenase, NH₃, Cofactor (NADH) High enantioselectivity, mild conditions, environmentally benign Enzyme stability and cost, cofactor regeneration, substrate scope

    Chemical Reactivity and Transformation Mechanisms of 3 Aminopentan 1 Ol

    Reactions Involving the Hydroxyl Functionality

    The hydroxyl group of 3-Aminopentan-1-ol can undergo several key reactions, including oxidation, substitution, esterification, and etherification.

    Oxidation Pathways and Products

    The primary alcohol functionality of this compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent used. smolecule.com For instance, the use of mild oxidizing agents would be expected to yield 3-aminopentanal, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the alcohol to 3-aminopentanoic acid. This transformation is a common and predictable reaction for primary alcohols.

    Substitution Reactions of the Hydroxyl Group (e.g., Halogenation)

    The hydroxyl group can be converted into a better leaving group, such as a halide, facilitating nucleophilic substitution reactions. smolecule.com Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively, to form the corresponding 3-aminopentyl halide. This conversion is a crucial step for further functionalization of the carbon skeleton.

    Esterification and Etherification Reactions

    Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form esters. This reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the carboxylic acid. Similarly, reaction with acyl chlorides or acid anhydrides can also yield esters.

    Etherification: The hydroxyl group can also participate in etherification reactions. For example, in the presence of a strong base, the alcohol can be deprotonated to form an alkoxide, which can then react with an alkyl halide (Williamson ether synthesis) to form an ether.

    Reactions Involving the Amine Functionality

    The primary amine group in this compound is nucleophilic and can participate in a range of reactions.

    Acylation and Alkylation Reactions

    Acylation: The amine group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. google.com For this to occur regioselectively at the amine, the hydroxyl group may first need to be protected. nih.govacs.org

    Alkylation: The amine can undergo N-alkylation with alkyl halides. researchgate.net This reaction can proceed to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts depending on the reaction conditions and the amount of alkylating agent used. Iron-catalyzed direct alkylation of amines with alcohols has also been reported as a sustainable method. researchgate.net

    Formation of Imines and their Derivatives

    The primary amine of this compound can react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reversible process involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The resulting imine can be a stable product or an intermediate that can be further reduced to a secondary amine.

    Reactions with Carbonyl Compounds

    The primary amino group in this compound serves as a potent nucleophile, readily reacting with electrophilic carbonyl carbons of aldehydes and ketones. The most significant of these transformations is reductive amination, which converts carbonyl compounds into secondary amines in a two-step, one-pot process. libretexts.org

    The reaction mechanism initiates with the nucleophilic attack of the nitrogen atom of this compound on the carbonyl carbon. This is followed by a proton transfer to form a carbinolamine intermediate. youtube.com Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water). youtube.com Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion. youtube.com

    This iminium ion is a key intermediate and is more susceptible to reduction than the original carbonyl compound. youtube.com A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is selectively used because it is not potent enough to reduce the starting aldehyde or ketone but efficiently reduces the electrophilic iminium ion. libretexts.orgyoutube.com The hydride transfer from the reducing agent to the iminium carbon results in the final product: an N-substituted this compound, which is a secondary amine.

    Table 1: Key Stages of Reductive Amination with this compound

    StepReactantsKey IntermediateProductTypical Reagents
    1. Imine/Iminium Formation This compound + Aldehyde/KetoneCarbinolamine, Iminium Ion-Mild Acid (e.g., Acetic Acid)
    2. Reduction Iminium Ion-N-Substituted this compoundSodium Cyanoborohydride (NaBH₃CN)

    Dual Functional Group Reactivity and Cyclization Reactions

    The presence of both an amino group and a hydroxyl group on the same carbon backbone allows this compound to participate in reactions where both functionalities are involved, leading to the formation of cyclic structures.

    Intramolecular Cyclization Pathways (e.g., Lactam Formation)

    Intramolecular cyclization of this compound can be achieved through catalytic oxidative processes. While classic lactam formation involves an amino acid, amino alcohols can undergo an analogous transformation known as intramolecular dehydrogenative amidation or oxidative lactamization to form cyclic amides. jchemlett.com This reaction typically employs ruthenium-based catalysts. jchemlett.com

    The proposed mechanism for this compound proceeds through several key steps:

    Initial Oxidation : The catalyst first oxidizes the primary alcohol at the C-1 position to an aldehyde, forming the intermediate 3-aminopentanal. jchemlett.com

    Intramolecular Condensation : The pendant amino group then attacks the newly formed aldehyde carbonyl carbon in an intramolecular fashion, creating a cyclic hemiaminal intermediate. jchemlett.com

    Dehydrogenation : The catalyst facilitates a final dehydrogenation of the hemiaminal, converting it into a stable cyclic amide. jchemlett.com

    Given the 1,5-relationship between the hydroxyl and amino groups (separated by four carbon atoms: N-C3-C2-C1-O), this cyclization would result in the formation of a seven-membered ring, specifically 4-ethyl-1,3-oxazepan-2-one . Studies on similar amino alcohols, such as 5-aminopentan-1-ol, have demonstrated successful cyclization to six-membered lactams using various ruthenium complexes. jchemlett.com

    Intermolecular Condensation Reactions

    The bifunctionality of this compound makes it a suitable monomer for intermolecular condensation reactions, leading to the formation of polymers or complex heterocyclic systems.

    One potential application is in polycondensation. Similar to how 3-aminopropan-1-ol can be used to synthesize polypropylenimine skeletons through catalytic polycondensation, this compound could theoretically undergo similar intermolecular dehydration reactions to form polymers with repeating ether and amine linkages. google.com

    Furthermore, the dual nucleophilicity of this compound allows it to act as a versatile building block in multi-component reactions. For instance, related aminopentanols have been successfully employed in copper-catalyzed one-pot syntheses. In a documented reaction, 5-aminopentan-1-ol was combined with a ketone, a terminal alkyne, and an isothiocyanate to construct complex thiazolidin-2-imine derivatives in good yields. acs.org This demonstrates the capacity of the aminopentanol structure to participate in sophisticated intermolecular condensation cascades to build complex molecular architectures. acs.org

    Ring-Closing Metathesis (if applicable for unsaturated derivatives)

    While no specific examples involving this compound are present in the literature, its structure is amenable to derivatization for use in ring-closing metathesis (RCM). RCM is a powerful reaction that uses catalysts, typically containing ruthenium (e.g., Grubbs catalysts), to form cyclic compounds by joining two terminal alkenes within the same molecule.

    A hypothetical unsaturated derivative of this compound suitable for RCM could be synthesized in two steps:

    N-Alkenylation : The primary amine is reacted with an alkenyl halide, such as allyl bromide, to install an alkene on the nitrogen atom.

    O-Alkenylation : The primary alcohol is reacted with a different alkenyl halide (e.g., 4-pentenyl bromide) to install a second alkene on the oxygen atom.

    The resulting diene, N-allyl-O-(pent-4-en-1-yl)-3-aminopentan-1-ol , could then be subjected to RCM. The Grubbs catalyst would facilitate the formation of a new carbon-carbon double bond between the two terminal alkenes, closing the ring and releasing ethylene (B1197577) as a byproduct. This specific pathway would lead to the formation of a novel, nine-membered unsaturated N,O-heterocycle.

    Derivatization for Functional Material Precursors

    The chemical handles on this compound make it an excellent starting point for synthesizing precursors for advanced functional materials, including polymers and catalytic ligands.

    As mentioned, it can serve as a monomer in polycondensation reactions to produce functional polymers. For example, its inclusion in the synthesis of alkoxylated polypropyleneimines can modify the properties of the resulting polymer for applications such as laundry care formulations. google.com

    More sophisticated derivatization can transform it into a scaffold for complex ligands used in coordination chemistry and catalysis. Drawing inspiration from related structures, the primary amine of this compound can be functionalized to create multidentate ligands. For example, a similar compound, 5-aminopentan-1-ol, has been used as a backbone to synthesize a tripodal pyrazolyl N-donor ligand. scilit.com This was achieved by reacting the amino group to attach multiple pyrazole-containing arms. The resulting ligand, when complexed with copper(II) salts, formed a complex with significant catecholase activity, demonstrating its function as a catalyst precursor. scilit.com A similar synthetic strategy applied to this compound could yield novel ligands for creating catalysts with tailored electronic and steric properties for various chemical transformations.

    Stereochemical Aspects and Conformational Analysis

    Elucidation of Stereogenic Centers in 3-Aminopentan-1-ol Isomers

    This compound possesses a single stereogenic center, which gives rise to stereoisomerism. A stereogenic center is a carbon atom bonded to four different substituent groups.

    In the this compound molecule, the carbon atom at the third position (C3) of the pentane (B18724) chain is chiral. brainly.com This is because it is attached to four distinct groups:

    A hydrogen atom (-H)

    An amino group (-NH₂)

    An ethyl group (-CH₂CH₃)

    A 2-hydroxyethyl group (-CH₂CH₂OH)

    The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-3-aminopentan-1-ol and (S)-3-aminopentan-1-ol. brainly.com These isomers are non-superimposable mirror images of each other.

    The assignment of the (R) or (S) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The four substituents attached to the stereocenter are ranked based on atomic number.

    Table 1: Cahn-Ingold-Prelog (CIP) Priority of Substituents on the Chiral Center of this compound

    Priority Substituent Group Basis for Priority Assignment
    1 -NH₂ (Amino) The nitrogen atom (atomic number 7) has a higher atomic number than the carbon atoms of the other groups.
    2 -CH₂CH₂OH (2-Hydroxyethyl) The carbon is attached to another carbon, which is in turn attached to an oxygen.
    3 -CH₂CH₃ (Ethyl) The carbon is attached to another carbon.

    To assign the configuration, the molecule is oriented so that the lowest priority group (hydrogen) points away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is (R). If it is counter-clockwise, the configuration is (S). brainly.com

    Impact of Stereochemistry on Reactivity and Molecular Interactions

    The specific three-dimensional arrangement of the functional groups in the (R) and (S) enantiomers of this compound has a profound impact on their chemical reactivity and how they interact with other chiral molecules. While possessing identical physical properties such as melting point and boiling point, enantiomers differ in their interaction with plane-polarized light (optical activity) and with other chiral entities.

    The differential spatial positioning of the amino and hydroxyl groups can lead to significant variations in binding affinity to chiral environments, such as the active sites of enzymes or receptors. vulcanchem.com For instance, one enantiomer might fit perfectly into a specific binding pocket, initiating a biological response, while its mirror image may not bind at all or may bind differently, leading to a different or no response. This principle is fundamental in medicinal chemistry, where the stereochemistry of a drug molecule can determine its efficacy and pharmacological profile.

    In chemical synthesis, the stereochemistry of this compound can direct the stereochemical outcome of a reaction, a concept utilized in asymmetric catalysis where a chiral molecule is used to influence the formation of a specific stereoisomer of a product. The altered hydrogen-bonding patterns and intermolecular interactions between stereoisomers can also affect physical properties like solubility and crystallization behavior.

    Conformational Preferences and Intramolecular Interactions

    The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, or conformations. The most stable conformation is the one that minimizes steric and electronic repulsion. A key factor governing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. vulcanchem.com

    An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group (-OH) and the lone pair of electrons on the nitrogen atom of the amino group (-NH₂). This interaction results in the formation of a stable, pseudo-six-membered ring structure. Studies on analogous amino alcohols, such as 3-aminopropan-1-ol, have shown that such intramolecular hydrogen bonds significantly stabilize specific conformations. mdpi.com While direct crystallographic data for this compound is not widely published, computational models and analysis of similar structures suggest this intramolecular interaction is a dominant factor. vulcanchem.com

    The stability of this conformation is influenced by:

    Steric Hindrance : The ethyl group on the chiral carbon will orient itself to minimize steric clash with the rest of the molecule, typically in an equatorial-like position within the pseudo-chair conformation.

    Spectroscopic techniques like Infrared (IR) spectroscopy can provide evidence for intramolecular hydrogen bonding, as the O-H stretching frequency is typically broadened and shifted to a lower wavenumber compared to the free O-H stretch. vulcanchem.com

    Techniques for Absolute Configuration Assignment

    Determining the absolute configuration—whether a sample is the (R) or (S) enantiomer—is crucial for stereochemistry-dependent applications. Several analytical techniques are employed for this purpose.

    X-ray Crystallography : This is the most definitive method for determining absolute configuration. It provides a detailed three-dimensional map of the atomic positions in a single crystal. However, it is contingent upon the ability to grow a suitable, high-quality crystal of the compound or a derivative.

    NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) : This is a powerful and widely used method. The enantiomers of this compound are reacted with a single enantiomer of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or Methoxyacetic acid (MPA). oup.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in the chemical shifts (e.g., the ΔδRS values) of the resulting diastereomeric esters, the absolute configuration of the original amino alcohol can be assigned based on established models. oup.com

    Optical Rotation : Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For example, one enantiomer might be dextrorotatory (+), while its mirror image will be levorotatory (-) with the same magnitude. While this technique can distinguish between enantiomers, it cannot be used to assign the absolute configuration from first principles without comparison to a standard of known configuration. sigmaaldrich.com

    Diastereomeric and Enantiomeric Purity Assessment Methods

    Assessing the purity of a stereoisomeric sample is critical, particularly in pharmaceutical applications. Enantiomeric purity is often expressed as enantiomeric excess (ee), which measures how much more of one enantiomer is present compared to the other.

    Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining enantiomeric purity. These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer. unifi.itmdpi.com This differential interaction causes the two enantiomers to travel through the chromatography column at different rates, resulting in their separation and allowing for their quantification. unifi.it

    NMR Spectroscopy : Similar to its use in assigning absolute configuration, NMR spectroscopy with chiral derivatizing agents or chiral solvating agents can be used to determine enantiomeric excess. After derivatization, the integration of the distinct signals corresponding to each of the resulting diastereomers provides a quantitative measure of the original enantiomeric ratio. oup.com

    While this compound, with its single stereocenter, only has enantiomers, it is important to note that molecules with two or more stereocenters can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. For such compounds, like 3-Aminopentan-2-ol, the same techniques (chromatography and NMR) are used to separate and quantify both diastereomers and enantiomers.

    Table 2: Summary of Analytical Methods for Stereochemical Analysis

    Technique Application Principle
    X-ray Crystallography Absolute Configuration Assignment Diffraction of X-rays by a single crystal provides a 3D structure of the molecule.
    Chiral HPLC/GC Enantiomeric Purity Assessment Differential interaction of enantiomers with a chiral stationary phase leads to separation. unifi.itmdpi.com
    NMR Spectroscopy Absolute Configuration & Purity Conversion of enantiomers to diastereomers with a CDA results in distinguishable NMR spectra for analysis and quantification. oup.com

    Advanced Spectroscopic and Structural Characterization

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

    High-resolution ¹H and ¹³C NMR spectra are essential for confirming the constitution of 3-Aminopentan-1-ol. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the splitting patterns (multiplicity) in the ¹H NMR spectrum reveal the number of adjacent protons, a result of spin-spin coupling.

    The structure of this compound features five distinct carbon environments and several unique proton environments. Protons attached to carbons adjacent to the electronegative oxygen and nitrogen atoms (C1 and C3) are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to the other alkyl protons. libretexts.org For instance, the protons of the -CH₂OH group typically resonate at approximately 3.3–4.5 ppm. libretexts.org Similarly, the proton on the chiral carbon (-CH(NH₂)-) would also be shifted downfield.

    While a publicly available, fully assigned experimental spectrum for this compound is not readily found, a predicted spectrum can be constructed based on standard chemical shift values and the analysis of similar amino alcohols. chemicalbook.comchemicalbook.comdiva-portal.org The expected chemical shifts provide a fingerprint for the molecule's structure.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. carlroth.com

    Atom PositionStructure FragmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    1-CH₂-OH~3.6~60-62
    2-CH₂-~1.6~38-40
    3-CH(NH₂)-~2.8~52-54
    4-CH₂-~1.4~28-30
    5-CH₃~0.9~10-12
    --OHVariable-
    --NH₂Variable-

    For complex molecules or mixtures where ¹D NMR spectra may have overlapping signals, two-dimensional (2D) NMR techniques are invaluable. acs.orgwalisongo.ac.id Methods such as COSY (Correlated Spectroscopy) identify proton-proton couplings, allowing for the tracing of the entire spin system of the pentane (B18724) backbone. Heteronuclear correlation experiments like HMQC (Heteronuclear Multiple-Quantum Correlation) and HMBC (Heteronuclear Multiple-Bond Correlation) correlate proton signals with their directly attached (one-bond) or more distant (two- or three-bond) carbon atoms, respectively. acs.org This enables unambiguous assignment of all ¹H and ¹³C signals, providing definitive structural confirmation.

    Furthermore, ¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated derivatives of this compound. mdpi.com The ¹⁹F nucleus has 100% natural abundance and a wide range of chemical shifts, making it an excellent reporter. cdnsciencepub.com Fluorine-containing reagents can be used to create derivatives of this compound, and the resulting ¹⁹F NMR spectrum can be used to study reaction kinetics, assess purity, or determine enantiomeric excess in the case of chiral synthesis. acs.orgchemrxiv.orgcalstate.edu The high sensitivity and lack of background signals in biological samples also make ¹⁹F NMR a powerful tool in metabolomics studies involving such derivatives. cdnsciencepub.comchemrxiv.org

    Mass Spectrometry Techniques

    Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

    High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of this compound. With a molecular formula of C₅H₁₃NO, the calculated monoisotopic mass is 103.09971 Da. uni.lunih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure m/z values with high accuracy (typically <5 ppm error). upf.edunih.gov This level of precision allows for the differentiation of this compound from other compounds that might have the same nominal mass but a different elemental composition, thereby confirming its molecular formula.

    Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing this compound in complex mixtures or for separating it from its isomers. researchgate.net Structural isomers, such as 1-aminopentan-3-ol (B1277956), 5-aminopentan-1-ol, and 2-aminopentan-1-ol (B96186), have identical masses and cannot be distinguished by MS alone. chromatographyonline.com However, their different structures often lead to different retention times on an LC column, allowing for their separation prior to MS detection. restek.com This makes LC-MS an essential tool for purity assessment, quantitative analysis in biological matrices, and monitoring the progress of chemical reactions involving this compound. researchgate.netuniversiteitleiden.nl

    Ion mobility spectrometry-mass spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion in the gas phase. The measured parameter, the Collision Cross-Section (CCS), is a characteristic physical property of an ion. mdpi.com This technique is highly effective for distinguishing between isomers that may not be separable by chromatography. mdpi.comresearchgate.net Even though this compound and its isomer 1-aminopentan-3-ol have the same mass, their different structures result in distinct CCS values. uni.luuni.lu Predicted CCS values for various adducts of this compound have been calculated and serve as a valuable reference for its identification. uni.lu This makes CCS analysis a powerful tool for structural confirmation, especially when analyzing complex samples where chromatographic separation of isomers is challenging.

    Table 2: Predicted Collision Cross-Section (CCS) Values for this compound Adducts Data calculated using CCSbase. uni.lu

    Adductm/zPredicted CCS (Ų)
    [M+H]⁺104.10700123.2
    [M+Na]⁺126.08894129.3
    [M+K]⁺142.06288128.9
    [M+H-H₂O]⁺86.09698118.8
    [M-H]⁻102.09244121.7

    X-ray Crystallography for Solid-State Structure Elucidation

    X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For 5-aminopentan-1-ol, single-crystal X-ray diffraction studies have provided detailed insights into its three-dimensional structure. The compound crystallizes in the orthorhombic system with the space group Pccn. researchgate.net The analysis, conducted at a temperature of 100 K, reveals a unit cell containing eight molecules. researchgate.netiucr.org

    Crystal Data for 5-Aminopentan-1-ol

    Crystallographic Parameter Value
    Formula C₅H₁₃NO
    Molecular Weight 103.16 g/mol
    Crystal System Orthorhombic
    Space Group Pccn
    a 10.0973 (2) Å
    b 17.4145 (4) Å
    c 7.0564 (1) Å
    Volume 1240.79 (4) ų
    Z 8
    Temperature 100 K

    Data sourced from Betz et al. (2011) researchgate.netiucr.org

    In the crystal lattice of 5-aminopentan-1-ol, molecules are interconnected through a robust network of hydrogen bonds. iucr.orgresearchgate.netafricaresearchconnects.com The amino (-NH₂) and hydroxyl (-OH) groups act as both hydrogen bond donors and acceptors, leading to the formation of a complex three-dimensional structure. africaresearchconnects.com Specifically, O—H···N and N—H···O hydrogen bonds are observed. researchgate.netiucr.orgresearchgate.net These interactions create cooperative hydrogen bonding that connects molecules into discrete tetrameric units, which are further linked into centrosymmetric dimers, ultimately stabilizing the entire crystal lattice. iucr.orgresearchgate.net

    Hydrogen-Bond Geometry for 5-Aminopentan-1-ol (Å, °)

    D—H···A D—H H···A D···A D—H···A
    O1—H81···N1 0.879 (14) 1.851 (14) 2.7284 (8) 176.5 (12)
    N1—H71···O1 0.886 (13) 2.225 (13) 3.0768 (9) 161.3 (10)
    N1—H72···O1 0.881 (12) 2.248 (12) 3.0954 (8) 161.2 (9)

    Data sourced from Betz et al. (2011) researchgate.netiucr.org

    The solid-state conformation of 5-aminopentan-1-ol is characterized by a zigzag carbon chain. researchgate.netiucr.org With the exception of the hydrogen atom of the hydroxyl group, all non-hydrogen atoms are nearly coplanar, indicating a relatively flat molecular arrangement. iucr.orgresearchgate.netafricaresearchconnects.com The hydroxyl group is oriented at a dihedral angle of 62.86 (8)° with respect to the carbon chain. researchgate.netiucr.org This specific conformation is influenced by the intramolecular and intermolecular forces, particularly the hydrogen bonding network, which dictates the most stable arrangement of the molecules in the crystal.

    Computational Chemistry and Theoretical Studies

    Quantum Chemical Calculations

    Quantum chemical calculations utilize the principles of quantum mechanics to model molecular properties. These calculations are fundamental in predicting the electronic and geometric structure of 3-Aminopentan-1-ol.

    Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is extensively applied to support experimental data, predict molecular characteristics, and study the effects of electronic and proton transfer. researchgate.net DFT calculations can determine the distribution of electron density in this compound, revealing insights into its reactivity, stability, and spectroscopic properties. Such studies help in understanding the charge-transfer within the molecule and exploring its geometrical parameters and reactivity descriptors. researchgate.net While specific, in-depth DFT research focused solely on this compound is not widely published, the methodology is standard for analyzing related amino alcohols and their derivatives to elucidate their electronic properties and potential for chemical interactions. researchgate.netacs.org

    Like any flexible acyclic molecule, this compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformer analysis is a computational process used to identify these different stable conformers and their relative energies. Energy minimization calculations are performed to find the lowest energy conformation, which is the most stable and thus the most likely to be observed under normal conditions. Public databases like PubChem provide 3D conformer models of this compound, which are generated through such computational energy minimization procedures. nih.gov This analysis is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules.

    Molecular Modeling and Simulation

    Molecular modeling and simulation encompass a suite of computational techniques used to represent and simulate the behavior of molecules. These tools are predictive, offering valuable information on physicochemical properties and biological activity before a compound is synthesized.

    Molecular descriptors are numerical values that characterize the properties of a molecule. Computational tools can accurately predict these descriptors, which are essential in fields like drug discovery for assessing a compound's potential oral bioavailability and membrane permeability. For this compound, key descriptors have been computationally predicted. nih.gov

    The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen), which is crucial for predicting drug transport properties. The partition coefficient (LogP) measures a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. These and other descriptors for this compound are summarized below. nih.govuni.lu

    Molecular DescriptorPredicted ValueReference
    Molecular Weight103.16 g/mol nih.gov
    XLogP3-AA (LogP)-0.1 nih.gov
    Hydrogen Bond Donor Count2 nih.gov
    Hydrogen Bond Acceptor Count2 nih.gov
    Rotatable Bond Count4 nih.gov
    Topological Polar Surface Area (TPSA)46.3 Ų nih.gov
    Monoisotopic Mass103.099714038 Da nih.gov

    Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This technique is critical for structure-based drug design. While docking studies specifically for the this compound molecule itself are not prominent, derivatives and ligands containing the aminopentanol scaffold are subjects of such research. For instance, derivatives of aminopentanols have been studied as ligands for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com In these studies, computational docking is used to predict the binding mode of the ligands within the active sites of these enzymes, helping to rationalize their inhibitory activity and guide the design of more potent molecules. tandfonline.commdpi.com This approach allows researchers to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comacs.org

    Reaction Mechanism Elucidation via Computational Pathways

    Computational chemistry offers powerful tools to map out the step-by-step pathways of chemical reactions, a process known as reaction mechanism elucidation. By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction route and predict reaction kinetics.

    While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in the literature, the methodologies are well-established for analogous systems. For example, computational pathways can be used to model the oxidation of the alcohol group to a carbonyl, the acylation of the amino group, or its participation in nucleophilic substitution. mdpi.com Biosynthetic platforms using polyketide synthases (PKS) can produce various amino alcohols, and computational models can help understand the enzymatic steps, such as those catalyzed by transaminases, that lead to the final product. researchgate.netbiorxiv.org Such theoretical investigations provide a molecular-level understanding that complements experimental findings and aids in the optimization of synthetic routes.

    Structure-Property Relationship Studies (Theoretical Framework)

    The relationship between the structure of this compound and its properties is fundamentally governed by the interplay of its functional groups—the primary amine (-NH2) and the primary alcohol (-OH)—and the flexibility of its five-carbon backbone. Theoretical studies on linear amino alcohols provide a framework for understanding these relationships, particularly concerning intramolecular interactions and conformational preferences. acs.orgresearchgate.net

    Intramolecular Hydrogen Bonding:

    A primary focus of theoretical studies on amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the amino group (O-H···N), or between an amino proton and the oxygen atom of the hydroxyl group (N-H···O). acs.orgnih.gov The formation of such a bond stabilizes specific conformations, creating a cyclic-like structure. The strength of this interaction is dependent on the length of the carbon chain separating the two functional groups. acs.org

    For linear amino alcohols of the type NH2(CH2)nOH, the stability of the conformer with an intramolecular hydrogen bond is influenced by the size of the resulting ring. acs.org Studies have shown that a six-membered ring (as would be formed in 3-aminopropanol, n=3) is often the most favorable for forming a strong intramolecular hydrogen bond at room temperature. acs.org In the case of this compound, the amino group is on the third carbon, and the hydroxyl group is on the first. An intramolecular O-H···N hydrogen bond would result in a five-membered ring, which is also a stable configuration. DFT and ab initio calculations are essential to determine the precise energy stabilization afforded by this bond. arxiv.orgworldscientific.com

    The strength of the hydrogen bond can be evaluated computationally through methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. nih.govworldscientific.com These analyses provide quantitative data on electron density at bond critical points and orbital interaction energies, respectively, which correlate with the strength of the hydrogen bond.

    Conformational Analysis:

    The flexible pentane (B18724) chain of this compound allows for numerous conformations. ustc.edu.cn Computational methods can map the potential energy surface to identify low-energy conformers and the energy barriers between them. For a related molecule, 5-aminopentanol, the flexibility of the five-carbon chain resulted in the detection of multiple low-energy conformers, both stabilized by an intramolecular hydrogen bond. researchgate.net A similar conformational complexity would be expected for this compound.

    Predicted Spectroscopic and Physicochemical Properties:

    Computational models can predict various properties that are directly linked to the molecule's structure.

    Interactive Table: Predicted Physicochemical and Spectroscopic Data for this compound

    PropertyPredicted Value/RangeTheoretical Basis
    Collision Cross Section (CCS)
    [M+H]⁺123.2 ŲCalculated using machine learning models based on experimental data for other molecules. uni.lu
    [M+Na]⁺129.3 ŲReflects the size and shape of the ion in the gas phase. uni.lu
    [M-H]⁻121.7 Ų uni.lu
    Vibrational Frequencies (IR/Raman)
    O-H Stretch (Free)~3600-3650 cm⁻¹Harmonic frequency calculations (e.g., DFT) would show a distinct peak for conformers without H-bonding. acs.org
    O-H Stretch (H-bonded)Red-shifted from free O-HThe red shift is proportional to the strength of the intramolecular hydrogen bond. acs.orgarxiv.org
    N-H Stretch~3300-3500 cm⁻¹Less sensitive to conformational changes compared to O-H stretch. ustc.edu.cn
    Reactivity Descriptors
    HOMO-LUMO GapVaries by conformerThe energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity and kinetic stability. cdnsciencepub.com
    Electrostatic PotentialNegative potential near O and N atomsThe electrostatic potential map highlights regions susceptible to electrophilic attack (negative regions) and nucleophilic attack (positive regions). cdnsciencepub.com

    The predicted collision cross-section (CCS) is a gas-phase property that depends on the ion's three-dimensional structure. Theoretical calculations of CCS for different conformers of this compound could provide insight into which structures are most stable in the gas phase. uni.lu

    Applications in Chemical Synthesis and Catalysis

    Chiral Building Block in Asymmetric Synthesis

    The presence of a stereocenter at the C3 position makes chiral 3-aminopentan-1-ol a significant precursor in asymmetric synthesis. This allows for the creation of complex molecules with specific three-dimensional arrangements, a critical factor for biological activity in many pharmaceutical and agrochemical compounds. Its positional isomer, (S)-2-aminopentan-1-ol, is also recognized for its role as a chiral building block in the synthesis of complex organic molecules.

    Synthesis of Complex Organic Molecules

    This compound and its derivatives serve as foundational materials for constructing larger, more intricate organic structures. For instance, derivatives of its positional isomer, 1-aminopentan-3-ol (B1277956), are noted for their use as chiral building blocks in synthesizing molecules that require specific stereochemistry for biological activity. The distinct structural properties of this compound, such as its predicted collision cross-section, suggest its potential utility in specialized analytical and synthetic applications.

    Precursor for Advanced Pharmaceutical Intermediates

    The amino alcohol functionality is a common motif in many biologically active compounds, positioning this compound as a valuable precursor for pharmaceutical intermediates. While direct examples for this compound are not extensively detailed in the provided results, the broader class of aminopentanols is crucial in drug synthesis. For example, 1-aminopentan-3-ol is utilized as an intermediate in the synthesis of high-purity active pharmaceutical ingredients (APIs), particularly for compounds targeting neurological disorders. A polyketide synthase (PKS) platform has been engineered for the biosynthesis of various amino alcohols, including 1-aminopentan-3-ol, highlighting the pharmaceutical importance of this class of compounds. biorxiv.org

    Construction of Heterocyclic Systems (e.g., Piperidines, Quinolinones)

    Heterocyclic compounds are core structures in a vast number of pharmaceuticals. 5-Aminopentan-1-ol, a positional isomer of this compound, is a key starting material in the synthesis of various heterocyclic systems. It is used in the iron-catalyzed synthesis of N-benzylpiperidine. researchgate.netresearchgate.net Furthermore, it serves as a precursor for the synthesis of quinoline-based inhibitors of the SH2-containing inositol (B14025) 5'-phosphatase (SHIP). researchgate.netnih.gov This involves a two-step synthesis where 5-aminopentan-1-ol is first oxidized to an aldehyde. researchgate.netnih.gov

    A biomimetic-inspired, six-step synthesis of the tetracyclic core of (±)-dibromoagelaspongin, a marine alkaloid, utilizes 5-aminopentan-1-ol as a commercially available starting material. acs.org

    Synthesis of Peptides and Amino Acid Derivatives

    Amino alcohols are crucial in peptide chemistry, often used as precursors to non-proteinogenic amino acids or as isosteres in peptide backbones. Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, which are rigid analogues of γ-aminobutyric acid, have been successfully incorporated into both linear and cyclic peptides. researchgate.netlookchem.com Additionally, a method for synthesizing doubly different protected amino acids, which could be applicable to derivatives of aminopentanols, has been developed. google.com Symmetric α-amino acid derivatives, which can be synthesized through various organic strategies, are used to create modified peptides and are intermediates in natural product synthesis. rsc.org

    Glycosylation Reactions and Carbohydrate Chemistry

    In carbohydrate chemistry, alcohols serve as acceptors in glycosylation reactions to form glycosides. 5-Aminopentan-1-ol derivatives have been employed as "linker" acceptors in glycosylation studies. For example, N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol has been used to test the efficacy of glycosylation methods, including those aimed at achieving high 1,2-cis selectivity. nih.govacs.org The use of protected 1-aminopentan-5-ol in batch glycosylation with a fucose building block has also been noted in the context of developing rapid analysis methods for glycosylation reactions. researchgate.netresearchgate.net

    Ligands in Metal-Catalyzed Reactions

    The ability of the amino and hydroxyl groups in this compound to coordinate with metal centers makes it a potential ligand in metal-catalyzed reactions. Its structural features suggest it could form hydrogen bonds and act as a ligand. smolecule.com While specific examples detailing this compound as a ligand are limited in the provided search results, the broader class of amino alcohols is widely used. For instance, a patent describes the use of various alkanolamines, including 5-aminopentan-1-ol, as starting materials in homogeneously catalyzed amination reactions, where they can also potentially act as ligands for the metal catalyst. google.com The synthesis of a tripodal ligand, 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol, and its use in studying the catecholase activities of its copper(II) complexes, further illustrates the utility of aminopentanol backbones in designing ligands for catalytic applications. scilit.com

    Design and Synthesis of Metal Complexes with Aminopentanol Ligands

    This compound and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These aminopentanol ligands are often bidentate or can be incorporated into larger polydentate ligand frameworks, coordinating to metal centers through both the nitrogen of the amino group and the oxygen of the hydroxyl group.

    The synthesis of these metal complexes typically involves the reaction of a metal salt with the aminopentanol ligand in a suitable solvent. For instance, copper(II) complexes can be generated in situ by stirring copper salts with tridentate pyrazole (B372694) ligands derived from aminopentanols. researchgate.netresearchgate.net Similarly, cobalt(II), nickel(II), copper(II), and zinc(II) complexes have been synthesized by reacting the respective metal chlorides with a pyrazoline-based ligand in a mixture of methanol (B129727) and ethanol. ekb.eg

    Researchers have synthesized various functional tripodal pyrazolyl N-donor ligands incorporating an amino alcohol moiety, such as 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol. researchgate.netresearchgate.netresearchgate.net These ligands have been used to create dioxygen complexes of copper(II). researchgate.netresearchgate.netresearchgate.net The structure of the resulting metal complexes is influenced by the length of the alkyl chain of the amino alcohol and the nature of the metal salt's anion. mocedes.org

    Furthermore, di-manganese(III) complexes have been prepared using the ligand 1,5-bis[(2-hydroxy-5-X-benzyl)(2-pyridylmethyl)amino]pentan-3-ol. nih.gov These complexes feature a triply bridged core with two alkoxo groups and one acetate (B1210297) group, and a short distance between the two manganese centers. nih.gov

    The synthesis of these complexes allows for the fine-tuning of their electronic and steric properties, which is crucial for their application in catalysis.

    Role in Catalytic Oxidation (e.g., Catecholase Activity)

    Metal complexes featuring aminopentanol-derived ligands have demonstrated significant potential as catalysts in oxidation reactions, particularly in mimicking the activity of catechol oxidase. Catechol oxidase is a copper-containing enzyme that catalyzes the oxidation of catechols to their corresponding quinones.

    Copper(II) complexes generated in situ from ligands like 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol have been shown to be highly efficient in the oxidation of 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butylquinone using atmospheric dioxygen. researchgate.netresearchgate.netmocedes.org The catalytic activity of these complexes is influenced by several factors, including the structure of the ligand, the solvent, and the counter-ion of the copper salt. upi.eduscispace.com For example, acetonitrile (B52724) has been found to be a more effective solvent than methanol for this catalytic activity, although methanol is better for identifying the enzyme-substrate intermediate. researchgate.net

    Studies have shown that the length of the side chain carrying the hydroxyl group on the aminopentanol ligand, as well as the nature of the anion in the metal salt, affects the catalytic efficiency. mocedes.org The rate of the oxidation reaction is also dependent on the basicity and steric hindrance of the heterocyclic donor group in the ligand. researchgate.net Bidentate ligands have shown better results as they facilitate the coordination of the catechol substrate to the copper center. researchgate.net

    Di-manganese(III) complexes with ligands such as 1,5-bis[(2-hydroxy-5-X-benzyl)(2-pyridylmethyl)amino]pentan-3-ol have also been investigated for their catalase-like activity, which is the disproportionation of hydrogen peroxide. nih.gov These complexes can catalytically decompose a large excess of hydrogen peroxide. nih.gov The catalytic cycle is believed to involve the interconversion between Mn(III)₂ and Mn(II)₂ oxidation states. nih.gov

    Aminopentanols in Dehydrative Condensation Catalysis

    While direct evidence for the use of this compound in dehydrative condensation catalysis is not prevalent in the provided search results, the bifunctional nature of amino alcohols suggests their potential in such reactions. Dehydrative condensation reactions involve the coupling of two molecules with the elimination of a water molecule. For instance, 5-amino-1-pentanol (B144490) can undergo a polycondensation reaction with dicarboxylic acid esters or their anhydrides to form polyesteramides. wikipedia.org This reaction proceeds through the initial formation of an amide bond followed by esterification, demonstrating the principle of dehydrative condensation.

    Application in Hydrogenation/Reductive Processes

    Aminopentanols and their precursors are utilized in hydrogenation and other reductive processes, often as part of the synthesis of more complex molecules. For example, the industrial production of various aminopentanol isomers can involve catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of an amino ketone precursor under high pressure and temperature.

    Reductive amination is another key process where aminopentanols are relevant. For instance, 1-aminopentan-3-ol can be synthesized via the reductive amination of 3-pentanone (B124093) with ammonia (B1221849), using a palladium on carbon catalyst and hydrogen gas. Similarly, 2-aminopentan-1-ol (B96186) can be produced through the catalytic hydrogenation of 5-nitropentanol.

    These hydrogenation and reductive amination reactions are fundamental in organic synthesis for the creation of C-N bonds and the introduction of amino functionalities into molecules.

    Role as an Intermediate in Fine Chemical Production

    This compound and its isomers serve as valuable intermediates in the production of fine chemicals and pharmaceuticals. smolecule.com Their bifunctional nature, possessing both an amino and a hydroxyl group, makes them versatile building blocks for the synthesis of more complex molecules.

    In the pharmaceutical industry, aminopentanols are investigated as precursors for the synthesis of active pharmaceutical ingredients (APIs). For example, they can be used as chiral building blocks in the synthesis of complex organic molecules with specific stereochemistry. The compound 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one is a key intermediate in the commercial synthesis of the antimalarial drug hydroxychloroquine. google.com

    In the broader chemical industry, aminopentanols are used in the production of various fine chemicals. For instance, 5-amino-1-pentanol is a precursor for the synthesis of valerolactam, the monomer for polyamide 5. wikipedia.org This transformation can be achieved through a dehydrogenation reaction catalyzed by rhodium and ruthenium complexes. wikipedia.org Furthermore, aminopentanols can be used in the synthesis of saturated aza-heterocycles through the "borrowing hydrogen" methodology, which involves the direct N-alkylation of amines with alcohols. researchgate.net

    The versatility of aminopentanols as intermediates stems from the reactivity of their functional groups, which can undergo a variety of chemical transformations including oxidation, reduction, and substitution.

    Interactions in Biochemical Systems: Molecular Mechanisms

    Ligand Binding Studies at a Molecular Level

    The ability of a molecule to act as a ligand is predicated on its capacity to bind to a biological macromolecule and elicit a biological response. The structural attributes of 3-Aminopentan-1-ol, such as its hydrogen bonding capacity and rotatable bonds, are central to its potential ligand activity.

    Table 1: Computed Molecular Properties of this compound

    Property Value Source
    Molecular Weight 103.16 g/mol nih.gov
    Molecular Formula C₅H₁₃NO nih.gov
    Hydrogen Bond Donor Count 2 guidechem.comnih.gov
    Hydrogen Bond Acceptor Count 2 guidechem.comnih.gov
    Rotatable Bond Count 3 guidechem.comnih.gov
    Topological Polar Surface Area 46.2 Ų guidechem.com

    The mechanism of action for amino alcohols like this compound in biological systems involves direct interaction with molecular targets such as enzymes and receptors. The molecule can function as a ligand, binding to the active or allosteric sites of these macromolecules. The binding is typically non-covalent, driven by forces such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

    As a ligand, this compound has the potential to modulate enzyme activity. One of the primary mechanisms for such modulation is competitive inhibition. In this model, the molecule may act as a structural mimic of the enzyme's natural substrate, competing for binding at the active site. By occupying the active site, it prevents the substrate from binding, thereby inhibiting the catalytic reaction.

    The effectiveness of this inhibition would depend on the binding affinity of this compound for the active site compared to that of the natural substrate. While detailed kinetic studies for this compound are limited, the principle of its action would follow this competitive binding model. For example, in the context of enzymes that process amino acids or other small polar molecules, the amine and alcohol moieties of this compound could anchor it within the catalytic pocket, blocking further enzymatic action. The potential for such inhibitory activity makes it and similar amino alcohols subjects of interest in medicinal chemistry. researchgate.net

    Role in Synthetic Pathways of Biologically Active Molecules

    Amino alcohols are valuable chiral building blocks in organic synthesis, serving as precursors for a wide array of more complex, biologically active molecules. The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group that can be targeted for various transformations, makes it a potentially useful starting material or intermediate.

    While the use of its isomer, 5-aminopentan-1-ol, is well-documented in the synthesis of complex natural products like Manzamine A and the siderophore Desferrioxamine B, specific applications of this compound are less reported. acs.org However, its structure lends itself to the synthesis of substituted heterocycles, such as piperidines, which are common scaffolds in pharmaceuticals. ucd.ie The amine can be acylated or alkylated, while the alcohol can be oxidized to an aldehyde or carboxylic acid, or substituted with other functional groups. These transformations allow for its incorporation into larger molecular frameworks, making it a potential, though currently underutilized, precursor in the development of new therapeutic agents and other bioactive compounds.

    Molecular Recognition Studies (e.g., hydrogen bonding contributions)

    Molecular recognition is the specific, non-covalent interaction between two or more molecules. For this compound, the primary drivers of molecular recognition are its functional groups, which are capable of forming strong hydrogen bonds. guidechem.comnih.gov The molecule has two hydrogen bond donors (the H atoms on the -OH and -NH₂ groups) and two hydrogen bond acceptors (the lone pairs on the O and N atoms). guidechem.comnih.gov

    This capacity for hydrogen bonding is fundamental to its interaction with biological targets. Crystallographic studies of its isomer, 5-aminopentan-1-ol, reveal an extensive three-dimensional network in the solid state, where O—H···N and N—H···O hydrogen bonds connect adjacent molecules. iucr.orgresearchgate.net These studies show molecules forming cooperative hydrogen-bonded tetrameric units and centrosymmetric dimers. researchgate.net Although crystal structure data for this compound is not as readily available, similar principles of intermolecular hydrogen bonding would govern its behavior. The ability to form specific, directional hydrogen bonds allows it to be "recognized" by the binding sites of enzymes and receptors, a prerequisite for any biological activity. iucr.orgresearchgate.net This recognition is also key in its role as a building block, where it can direct the assembly of supramolecular structures or influence the stereochemical outcome of a reaction.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing 3-Aminopentan-1-ol in laboratory settings?

    • Methodology : Multi-step synthesis starting from pentanal or similar aldehydes. For example:

    • Step 1 : Reductive amination of pentanal using ammonia and hydrogen gas with a palladium catalyst to form the amine intermediate.
    • Step 2 : Hydroxylation via epoxide formation followed by acidic hydrolysis to introduce the hydroxyl group at the terminal position .
    • Key reagents : Hydrogen gas (H₂), Pd/C catalyst, and epoxidizing agents like mCPBA (meta-chloroperbenzoic acid).

    Q. How can researchers characterize the purity and structure of this compound?

    • Analytical techniques :

    • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the positions of the amino (-NH₂) and hydroxyl (-OH) groups. The coupling patterns in 1H^1H-NMR can distinguish between primary and secondary alcohols.
    • FT-IR : Identify functional groups via characteristic peaks (e.g., O-H stretch at ~3300 cm⁻¹, N-H bend at ~1600 cm⁻¹).
    • Mass spectrometry (MS) : Confirm molecular weight (C₅H₁₃NO, MW 103.16 g/mol) and fragmentation patterns .

    Q. What safety protocols are critical when handling this compound?

    • Hazard mitigation :

    • Respiratory protection : Use NIOSH-approved P95 respirators for low-concentration exposure; OV/AG/P99 filters for higher concentrations .
    • Skin/eye protection : Wear nitrile gloves and chemical-resistant goggles to prevent irritation (classified under GHS H315/H319) .
    • Environmental control : Ensure fume hoods with ≥100 ft/min airflow to limit vapor dispersion .

    Advanced Research Questions

    Q. How does the stereochemistry of this compound influence its reactivity in enantioselective catalysis?

    • Experimental design :

    • Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation.
    • Test catalytic efficiency in model reactions (e.g., aldol condensation) using chiral HPLC to monitor enantiomeric excess (ee).
    • Key findings : The hydroxyl group’s spatial arrangement affects hydrogen-bonding interactions, impacting substrate binding in catalytic pockets .

    Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

    • Case study : Discrepancies in oxidation products (e.g., conflicting reports of ketone vs. carboxylic acid formation).

    • Hypothesis testing : Vary reaction conditions (oxidant strength, pH) and analyze intermediates via GC-MS.
    • Example : Using KMnO₄ under acidic conditions yields 3-aminopentanoic acid, while neutral conditions favor 3-aminopentanone .
      • Statistical tools : Apply principal component analysis (PCA) to identify condition-dependent trends in reaction pathways .

    Q. How can computational modeling predict the solvent effects on this compound’s stability?

    • Methodology :

    • Perform DFT calculations (e.g., B3LYP/6-31G*) to model solvation free energies in polar (water) vs. nonpolar (hexane) solvents.
    • Validate with experimental stability assays (e.g., accelerated degradation studies under UV light or heat).
    • Outcome : Polar solvents stabilize intramolecular H-bonding between -NH₂ and -OH, reducing degradation rates .

    Q. What are the challenges in designing multi-step syntheses using this compound as a chiral building block?

    • Key issues :

    • Protecting group compatibility : Boc (tert-butyloxycarbonyl) for amines vs. TBS (tert-butyldimethylsilyl) for alcohols to prevent cross-reactivity.
    • Step optimization : Use orthogonal deprotection strategies (e.g., TFA for Boc, fluoride ions for TBS).
    • Case example : Synthesis of β-amino alcohol derivatives for pharmaceutical intermediates requires strict control of reaction stoichiometry and temperature .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.